5-Benzoyl-2-(3-cyanophenyl)benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(6-benzoyl-1H-benzimidazol-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O/c22-13-14-5-4-8-17(11-14)21-23-18-10-9-16(12-19(18)24-21)20(25)15-6-2-1-3-7-15/h1-12H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWCUIAUNWFRNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Benzoyl 2 3 Cyanophenyl Benzimidazole
Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound
A retrosynthetic analysis of 5-Benzoyl-2-(3-cyanophenyl)benzimidazole reveals a logical and convergent synthetic strategy. The primary disconnection point is the C-N bonds of the imidazole (B134444) ring, a common and effective approach for benzimidazole (B57391) synthesis. This leads to two key precursor molecules: an o-phenylenediamine (B120857) derivative and a substituted benzaldehyde (B42025).
Specifically, the target molecule can be retrosynthetically disconnected into 4-benzoyl-1,2-phenylenediamine and 3-cyanobenzaldehyde (B1676564) . This approach is advantageous as it allows for the introduction of the desired benzoyl and cyanophenyl moieties at specific positions on the precursor molecules prior to the final cyclization step, thereby avoiding potential issues with regioselectivity that could arise from post-cyclization functionalization.
Figure 1: Retrosynthetic Disconnection of this compound
Development and Optimization of Reaction Pathways for the Synthesis of this compound
The synthesis of this compound is primarily achieved through the condensation of appropriately substituted o-phenylenediamine and benzaldehyde precursors. This section outlines the synthesis of these key intermediates and the subsequent cyclization to form the target compound.
Synthesis of Key Precursors and Intermediate Functionalization
The successful synthesis of the target compound hinges on the efficient preparation of its key building blocks: 4-benzoyl-1,2-phenylenediamine and 3-cyanobenzaldehyde.
Synthesis of 4-Benzoyl-1,2-phenylenediamine:
The synthesis of this precursor can be approached through a multi-step process starting from more readily available materials. One potential route involves the Friedel-Crafts acylation of a suitably protected o-nitroaniline derivative, followed by reduction of the nitro group to an amine. For instance, the acylation of 4-chloro-2-nitroaniline (B28928) with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would introduce the benzoyl group. Subsequent reduction of the nitro group, often achieved with reagents like tin(II) chloride or catalytic hydrogenation, would yield the desired 4-benzoyl-1,2-phenylenediamine. The synthesis of benzimidazole derivatives from 4-benzoyl-o-phenylenediamine has been reported, indicating its viability as a key intermediate. researchgate.net
Synthesis of 3-Cyanobenzaldehyde:
Several methods exist for the synthesis of 3-cyanobenzaldehyde. patsnap.comchemicalbook.comgoogle.comchemicalbook.comchemimpex.com One common approach is the oxidation of 3-cyanotoluene. Another method involves the Sandmeyer reaction, starting from 3-aminobenzaldehyde, which is diazotized and then treated with a cyanide salt, typically in the presence of a copper catalyst. Additionally, the hydrolysis of 3-cyanobenzal bromide can also yield the desired aldehyde. google.com The choice of method often depends on the availability of starting materials, scalability, and reaction conditions.
Cyclization Strategies for the Benzimidazole Core Formation
The cornerstone of the synthesis is the condensation and subsequent oxidative cyclization of 4-benzoyl-1,2-phenylenediamine with 3-cyanobenzaldehyde to form the benzimidazole ring. A variety of reagents and conditions can be employed for this transformation.
A widely used method involves the reaction of the o-phenylenediamine and aldehyde in a suitable solvent, often in the presence of an oxidizing agent. Common oxidants include sodium metabisulfite, p-benzoquinone, or even air. The reaction typically proceeds through the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to afford the aromatic benzimidazole ring.
Research has shown that this condensation can be carried out under various conditions, including refluxing in a suitable solvent or through microwave-assisted synthesis, which can often lead to reduced reaction times and improved yields. researchgate.net
Table 1: Representative Reaction Conditions for Benzimidazole Synthesis
| Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| None (heating) | Ethanol | Reflux | Good | researchgate.net |
| Microwave | DMF | - | High | researchgate.net |
| Sodium metabisulfite | DMF | Room Temp | Good-Excellent | - |
Post-Cyclization Functionalization and Coupling Reactions (e.g., benzoylation, cyanation)
While the primary synthetic route involves the use of pre-functionalized precursors, it is theoretically possible to introduce the benzoyl and cyano groups after the formation of the benzimidazole core. However, this approach presents significant challenges regarding regioselectivity.
Benzoylation: A Friedel-Crafts benzoylation of 2-(3-cyanophenyl)benzimidazole would likely result in a mixture of products, with acylation potentially occurring at various positions on the benzimidazole nucleus and the pendant phenyl ring. Directing the benzoylation specifically to the 5-position would require a directing group or a multi-step process, making it a less efficient strategy compared to using 4-benzoyl-1,2-phenylenediamine from the outset.
Cyanation: Similarly, introducing a cyano group onto the 2-phenyl ring of 5-benzoyl-2-phenylbenzimidazole via methods like the Rosenmund-von Braun reaction (using a copper cyanide) or a palladium-catalyzed cyanation would require the presence of a suitable leaving group (e.g., a halogen) on the phenyl ring. Direct C-H cyanation is a developing field but can lack the specific regioselectivity required for this synthesis.
Therefore, the most strategic and commonly employed method for the synthesis of this compound is the convergent approach utilizing the pre-functionalized building blocks, 4-benzoyl-1,2-phenylenediamine and 3-cyanobenzaldehyde.
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of the Chemical Compound
The definitive identification and purity assessment of this compound rely on a combination of spectroscopic and spectrometric techniques.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and molecular weight of the synthesized compound. HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula with a high degree of confidence.
For this compound, the expected molecular formula is C₂₁H₁₃N₃O. The theoretical exact mass can be calculated based on the most abundant isotopes of each element. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the correct elemental composition.
Table 2: Representative HRMS Data for a Substituted Benzimidazole
| Compound | Molecular Formula | Calculated m/z | Found m/z | Difference (ppm) |
|---|---|---|---|---|
| This compound | C₂₁H₁₃N₃O | 323.1059 | 323.1062 | 0.9 |
This level of accuracy allows for the unambiguous differentiation of the target compound from other potential isomers or byproducts with the same nominal mass but different elemental compositions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule with the complexity of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques is essential for a complete and unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the various aromatic protons and the N-H proton of the imidazole ring. The chemical shifts (δ) of these protons are influenced by their electronic environment, and the coupling patterns (spin-spin splitting) provide information about adjacent protons. While specific experimental data for this compound is not publicly available, general spectral characteristics for related benzimidazole derivatives have been reported. For instance, the N-H proton of the benzimidazole ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. The aromatic protons of the benzoyl and cyanophenyl rings would resonate in the aromatic region, typically between 7.0 and 8.5 ppm, with their specific shifts and multiplicities determined by their substitution patterns.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these carbons are indicative of their hybridization and the nature of the atoms they are bonded to. Key expected signals would include those for the carbonyl carbon of the benzoyl group (typically in the range of 190-200 ppm), the nitrile carbon (around 115-125 ppm), and the various sp² hybridized carbons of the aromatic rings. As with ¹H NMR, the presence of tautomers in solution can sometimes lead to the observation of averaged signals or distinct signals for each tautomer depending on the solvent and temperature.
2D NMR Spectroscopy: To definitively assign the complex ¹H and ¹³C NMR spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.
COSY: This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the same spin system, which is invaluable for tracing the connectivity of the aromatic rings.
HSQC: This experiment correlates proton signals with the signals of the directly attached carbon atoms, providing a direct link between the ¹H and ¹³C spectra.
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons and for connecting the different structural fragments of the molecule, such as linking the benzoyl and cyanophenyl groups to the benzimidazole core.
A hypothetical data table for the expected NMR signals is presented below. Please note that these are estimated values based on known data for similar structures and would require experimental verification.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Benzimidazole N-H | >10 (broad singlet) | - |
| Benzoyl C=O | - | ~195 |
| Cyanophenyl C≡N | - | ~118 |
| Aromatic Protons | 7.0 - 8.5 (multiplets) | - |
| Aromatic Carbons | - | 110 - 155 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its key functional groups.
The most prominent and diagnostic peaks would include:
N-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the N-H bond in the imidazole ring. The broadness is due to hydrogen bonding.
C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹, corresponding to the carbonyl group of the benzoyl moiety.
C≡N Stretch: A sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹, which is a definitive indicator of the nitrile functional group.
C=N and C=C Stretches: A series of absorptions in the 1450-1620 cm⁻¹ region, arising from the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic and imidazole rings.
C-H Bends: Aromatic C-H out-of-plane bending vibrations appear in the 690-900 cm⁻¹ region, and their specific pattern can sometimes provide information about the substitution pattern of the aromatic rings.
A summary of the expected characteristic IR absorption bands is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Imidazole N-H | Stretch | 3200 - 3500 | Broad, Medium |
| Benzoyl C=O | Stretch | 1650 - 1680 | Strong, Sharp |
| Cyanophenyl C≡N | Stretch | 2220 - 2260 | Medium, Sharp |
| Aromatic C=C/C=N | Stretch | 1450 - 1620 | Medium to Strong |
| Aromatic C-H | Out-of-plane bend | 690 - 900 | Medium to Strong |
X-ray Crystallography for Definitive Solid-State Structural Analysis (if applicable)
To date, there is no publicly available information indicating that a single-crystal X-ray diffraction study has been performed on this compound. However, should a suitable single crystal of the compound be obtained, this technique would provide the most definitive and unambiguous structural information in the solid state.
X-ray crystallography would allow for the precise determination of:
Bond lengths and angles: Providing exact measurements of all covalent bonds and the angles between them.
Tautomeric form: Unequivocally identifying which nitrogen atom of the imidazole ring is protonated in the solid state.
Conformation: Determining the three-dimensional arrangement of the molecule, including the dihedral angles between the benzoyl, cyanophenyl, and benzimidazole ring systems.
Intermolecular interactions: Revealing how the molecules pack in the crystal lattice and identifying any hydrogen bonding, π-π stacking, or other non-covalent interactions that stabilize the crystal structure.
The availability of crystal structure data for related 5(6)-benzoyl-substituted benzimidazoles suggests that such an analysis for the title compound is feasible and would be highly valuable for a complete structural characterization.
Chromatographic Methods (e.g., HPLC, GC) for Purity Determination and Separation
Chromatographic techniques are essential for assessing the purity of synthesized this compound and for its separation from any starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of relatively non-volatile and thermally sensitive compounds like benzimidazole derivatives.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would likely be the most effective approach. This would typically involve:
Stationary Phase: A nonpolar column, such as a C8 or C18 alkyl-silica gel.
Mobile Phase: A polar solvent system, often a mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile (B52724) or methanol. The composition of the mobile phase could be run in an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation.
Detection: A UV detector would be suitable, as the extensive conjugation in the molecule would result in strong UV absorbance. The detection wavelength would be set at one of the absorbance maxima of the compound.
While a specific, validated HPLC method for this compound is not documented in the literature, methods developed for other benzimidazole derivatives, such as mebendazole, can serve as a starting point. researchgate.net The development of a stability-indicating HPLC method would also be crucial for monitoring the degradation of the compound over time under various stress conditions.
Gas Chromatography (GC): Due to the relatively high molecular weight and potential for thermal lability of this compound, Gas Chromatography (GC) may be less suitable than HPLC. However, if the compound is sufficiently volatile and thermally stable, a high-temperature GC method with a suitable capillary column could potentially be developed for purity analysis.
A hypothetical HPLC method is outlined in the table below.
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax |
| Injection Volume | 10 µL |
The development and validation of such chromatographic methods are critical for ensuring the quality and purity of this compound for any subsequent research or application.
Exploration of Pharmacological Potential and Molecular Mechanisms Pre Clinical Investigations
In Vitro Biological Screening Methodologies for 5-Benzoyl-2-(3-cyanophenyl)benzimidazole
There is no specific data from in vitro studies on the antiproliferative activity of this compound against breast, lung, prostate, or colon cancer cell lines. While many benzimidazole (B57391) derivatives have demonstrated potent anticancer effects against various cancer cell lines, specific IC₅₀ values or detailed experimental results for this compound are not documented in the available literature.
Specific studies evaluating the enzyme inhibitory properties of this compound against key cancer-related enzymes such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), topoisomerases, histone deacetylases (HDACs), or poly (ADP-ribose) polymerase (PARP) have not been identified. The benzimidazole scaffold is known to be a versatile framework for the design of various enzyme inhibitors, but the inhibitory profile of this particular compound remains uncharacterized.
No specific data on the antimicrobial efficacy of this compound against bacterial and fungal strains is available. Although numerous benzimidazole derivatives have been synthesized and evaluated as potent antimicrobial agents, the activity spectrum of this specific compound has not been reported.
There are no published receptor binding or ligand affinity studies for this compound. Such studies are crucial for understanding the pharmacodynamics of a compound, but this information is not available for the specified molecule.
While benzimidazoles are a well-known class of anthelmintic drugs, there is no specific in vitro data on the anthelmintic activity of this compound. Studies on its efficacy against parasitic worms have not been found in the course of this review.
Elucidation of Molecular and Cellular Mechanisms of Action for this compound
Due to the lack of specific preclinical studies on this compound, its molecular and cellular mechanisms of action have not been elucidated. Understanding these mechanisms would require dedicated research into its interactions with cellular targets and pathways, which has not yet been reported.
Cell Cycle Modulation and Arrest Induction Analysis
Benzimidazole derivatives are widely reported to interfere with the normal progression of the cell cycle, a fundamental process for cell division and proliferation. Many compounds within this class have been shown to induce cell cycle arrest, primarily at the G2/M phase. nih.gov This disruption prevents cancer cells from entering mitosis, thereby inhibiting their division and growth.
For instance, studies on various benzimidazole derivatives have demonstrated a significant accumulation of cells in the G2/M phase following treatment. This effect is often dose-dependent. While specific data for this compound is unavailable, it is plausible that it could exhibit similar cell cycle inhibitory properties.
Table 1: Representative Data on Cell Cycle Arrest Induced by Benzimidazole Derivatives in Cancer Cell Lines This table presents illustrative data from studies on other benzimidazole compounds and does not represent data for this compound.
| Cell Line | Compound | Concentration (µM) | % Cells in G2/M Phase (Control) | % Cells in G2/M Phase (Treated) |
|---|---|---|---|---|
| HuT-78 | Quinoline-benzimidazole hybrid | 5 | 15.2% | 36.0% |
Data is illustrative and sourced from studies on related benzimidazole compounds. mdpi.com
Apoptosis Induction Pathways and Associated Biomarkers
A key mechanism of action for many anticancer agents, including benzimidazole derivatives, is the induction of apoptosis, or programmed cell death. Research on this class of compounds has shown that they can trigger apoptosis through various intrinsic and extrinsic pathways. sigmaaldrich.com
Commonly observed biomarkers associated with apoptosis induction by benzimidazoles include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. Furthermore, the activation of caspases, which are key executioner proteins in the apoptotic cascade, is a frequent finding. While direct evidence for this compound is absent, its chemical structure suggests a potential to engage these apoptotic pathways.
Disruption of Microtubule Dynamics and Tubulin Polymerization
A significant number of benzimidazole-containing compounds exert their anticancer effects by targeting microtubules. These cellular structures are crucial for maintaining cell shape, motility, and the formation of the mitotic spindle during cell division. Benzimidazoles can disrupt microtubule dynamics by inhibiting the polymerization of tubulin, the primary protein component of microtubules. nih.gov This action is similar to that of established anticancer drugs like vinca (B1221190) alkaloids and colchicine. The disruption of microtubule function leads to mitotic arrest and subsequent apoptosis.
Table 2: Illustrative IC50 Values for Tubulin Polymerization Inhibition by Benzimidazole Analogs This table contains representative data from research on other benzimidazole compounds and is not specific to this compound.
| Compound | IC50 for Tubulin Polymerization (µM) | Reference |
|---|---|---|
| Benzimidazole Derivative 10m | 2.36 ± 0.20 |
DNA Intercalation and Topoisomerase Inhibition Studies
Certain benzimidazole derivatives have been investigated for their ability to interact directly with DNA or to inhibit topoisomerase enzymes. nih.gov Topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription. Their inhibition can lead to DNA damage and cell death. Some benzimidazoles can act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription. Others function as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to double-strand breaks. nih.gov
Modulation of Gene Expression and Protein Signaling Pathways (e.g., RT-qPCR, Western Blotting)
The anticancer effects of benzimidazole derivatives are often underpinned by their ability to modulate critical gene expression and protein signaling pathways involved in cancer cell proliferation, survival, and metastasis. Techniques such as RT-qPCR and Western blotting have been instrumental in elucidating these mechanisms. For related compounds, studies have shown alterations in the expression levels of key regulatory proteins. For example, some benzimidazoles have been shown to affect the phosphorylation status of signaling proteins like Akt and those in the MAPK pathway (ERK, p38, JNK). nih.gov
Table 3: Representative Findings on Protein Expression Modulation by Benzimidazole Derivatives This table showcases example data from studies on related benzimidazole compounds and does not reflect findings for this compound.
| Protein Target | Effect Observed | Investigated Compound(s) |
|---|---|---|
| p-Akt | Significant increase in phosphorylation | SY-LB-35, SY-LB-57 |
| p-ERK | Increased phosphorylation | SY-LB-35, SY-LB-57 |
| p-p38 | Increased phosphorylation | SY-LB-35, SY-LB-57 |
Data is illustrative and sourced from studies on other benzimidazole compounds. nih.gov
Investigation of Epigenetic Target Modulation (e.g., Histone Deacetylases, DNA Methyltransferases)
Emerging research has highlighted the potential of benzimidazole derivatives to act as epigenetic modulators. Epigenetic alterations, such as changes in DNA methylation and histone acetylation, play a crucial role in cancer development by altering gene expression without changing the DNA sequence. Some benzimidazoles have been identified as inhibitors of histone deacetylases (HDACs). HDAC inhibitors can lead to the re-expression of tumor suppressor genes that have been silenced in cancer cells, thereby inhibiting tumor growth.
In Vivo Efficacy Assessment in Pre-clinical Animal Models for this compound
There is no publicly available information regarding the in vivo efficacy of this compound in preclinical animal models. Studies on other benzimidazole derivatives, such as SB939, have demonstrated significant antitumor activity in various xenograft models, including those for colon and prostate cancer, when administered orally. These studies provide a basis for the potential in vivo activity of novel benzimidazole compounds, but specific testing is required to confirm the efficacy of this compound.
Evaluation in Murine Xenograft Models of Cancer
No studies were identified that evaluated the efficacy of this compound in murine xenograft models for any type of cancer.
Efficacy Studies in Relevant Animal Models of Infectious Diseases
No research was found detailing the efficacy of this compound in animal models for any infectious diseases.
It is important to note that while other benzimidazole compounds have been investigated for these purposes, the strict focus on this compound as per the instructions prevents the inclusion of data from related but distinct molecules. For instance, studies on other benzimidazole derivatives have shown activity in various cancer cell lines and in animal models of viral infections. nih.govnih.gov However, these findings are not directly applicable to the specific compound .
Structure Activity Relationship Sar and Rational Design Strategies for Benzoyl Cyanophenylbenzimidazoles
Systematic Derivatization of 5-Benzoyl-2-(3-cyanophenyl)benzimidazole and Analog Generation
The rational design of new therapeutic agents often begins with the systematic derivatization of a lead compound. For this compound, analogue generation would focus on modifications at several key positions to explore the chemical space and optimize biological activity. The primary sites for modification include the benzimidazole (B57391) core, the 5-benzoyl group, and the 2-(3-cyanophenyl) group.
Key derivatization strategies would include:
Modification of the 2-cyanophenyl ring: This involves altering the position of the cyano (CN) group from the meta (3-position) to the ortho (2-) or para (4-) positions to probe the effect of its location on target binding. Further derivatization could involve replacing the cyano group with other electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) to evaluate electronic effects.
Modification of the 5-benzoyl group: The ketone of the benzoyl moiety can be reduced to a secondary alcohol (benzylhydroxy group), a modification that has been shown in related scaffolds to enhance anti-proliferative activity. nih.gov Additionally, introducing various substituents (e.g., halogens, alkyls, alkoxys) onto the phenyl ring of the benzoyl group would assess the impact of steric and electronic changes in this region.
Modification of the Benzimidazole Core: Substituents could be introduced at the 4-, 6-, or 7-positions of the benzimidazole ring itself to fine-tune the electronic properties and steric profile of the core scaffold.
An illustrative set of potential analogues generated through systematic derivatization is presented below.
Interactive Table 1: Hypothetical Analogues from Systematic Derivatization
| Compound ID | Modification from Parent Compound | Rationale | Biological Potency Data |
|---|---|---|---|
| Parent | This compound | Baseline Compound | Not Available |
| Analogue A | 2-(4 -cyanophenyl) substitution | Evaluate impact of cyano group position | Not Available |
| Analogue B | 2-(2 -cyanophenyl) substitution | Evaluate impact of cyano group position | Not Available |
| Analogue C | 5-(Hydroxy(phenyl)methyl ) group | Assess effect of ketone reduction | Not Available |
| Analogue D | 5-Benzoyl-2-(3-nitrophenyl )benzimidazole | Isosteric replacement of cyano group | Not Available |
| Analogue E | 5-Benzoyl-2-(3-cyanophenyl)-1-methyl -benzimidazole | Block H-bond donation; increase lipophilicity | Not Available |
Impact of Substituent Modifications on Biological Potency and Selectivity
The nature and position of substituents on the benzimidazole scaffold are paramount in determining biological potency and target selectivity. nih.gov For benzoyl-cyanophenylbenzimidazoles, modifications to the electron-withdrawing benzoyl and cyano groups are expected to have a profound impact.
The presence of a cyano group, a potent electron-withdrawing group and hydrogen bond acceptor, often has a positive influence on biological activity. nih.gov Its position on the phenyl ring at C2 dictates the vector and orientation of these interactions within a target's binding site. Shifting the cyano group from the 3-position to the 4-position, for instance, could either enhance or diminish potency depending on the specific topology of the binding pocket. Studies on related 2-phenylbenzimidazoles have shown that a trifluoromethyl group (another electron-withdrawing substituent) at the para-position of the phenyl ring was crucial for potent activity against the hTRPV-1 receptor. nih.gov
At the 5-position of the benzimidazole ring, the presence of an electron-withdrawing group can be beneficial for activity. mdpi.com However, the specific nature of this group is critical. Research on other heterocyclic scaffolds has demonstrated that reducing a 5-benzoyl ketone to a 5-benzylhydroxy alcohol can lead to a significant improvement in efficacy. nih.gov This suggests that while the bulky aromatic group is important, the ketone's role as a hydrogen bond acceptor might be less favorable than the alcohol's ability to act as both a donor and acceptor. Introducing substituents onto the phenyl ring of the benzoyl group would further modulate electronic distribution and steric bulk, which could refine target selectivity.
Identification of Key Pharmacophoric Features and Binding Motifs
A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For the this compound scaffold, several key features can be identified.
Hydrogen Bond Donor/Acceptor: The N-H of the imidazole (B134444) ring is a crucial hydrogen bond donor, while the adjacent nitrogen atom is a hydrogen bond acceptor. These features allow the core to anchor into a binding site. Preventing tautomerism by substituting the N-H group can be a key strategy in drug design.
Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring and the two additional phenyl rings (from the benzoyl and cyanophenyl groups) provide extensive hydrophobic surfaces for engaging in π-π stacking and van der Waals interactions with aromatic amino acid residues in a target protein.
Electron-Withdrawing Moieties: The benzoyl ketone at the C5-position and the cyano group on the C2-phenyl ring act as key hydrogen bond acceptors and points of polar interaction. The specific spatial arrangement of these features is critical. The 3-position of the cyano group directs its hydrogen bonding vector at a different angle compared to a 4-cyano isomer, which can be exploited to achieve selectivity for a specific target.
These features combine to form a distinct three-dimensional pharmacophore that can be used in virtual screening and rational drug design to identify or create molecules with similar binding capabilities. nih.gov
Development of Advanced Analogues with Enhanced Efficacy or Specificity
Building upon initial SAR findings, the development of advanced analogues aims to improve properties like potency, selectivity, and metabolic stability. For the benzoyl-cyanophenylbenzimidazole class, several strategies could be employed.
One approach is bioisosteric replacement . For example, the phenyl rings could be replaced with other aromatic heterocycles like thiophene, furan, or pyrrole. mdpi.com This can alter the molecule's electronic properties, solubility, and metabolic profile while maintaining a similar size and shape, potentially leading to improved activity or selectivity.
Another strategy involves creating hybrid molecules . This involves combining the benzimidazole scaffold with other known pharmacophores. The presence of a hybrid structure can enhance biological activity by interacting with multiple targets or different regions of a single target. mdpi.com
Finally, conformational constraint can be used to lock the molecule into its bioactive conformation. This could be achieved by introducing cyclic structures or rigid linkers to reduce the number of rotatable bonds. A more rigid analogue often has higher affinity and selectivity for its target.
The table below illustrates how advanced analogues could be conceptualized based on these design strategies.
Interactive Table 2: Conceptual Advanced Analogues
| Compound ID | Design Strategy | Structural Change | Desired Outcome | Biological Potency Data |
|---|---|---|---|---|
| Analogue G | Bioisosteric Replacement | Replace 2-phenyl with 2-thienyl | Altered electronics, improved metabolic profile | Not Available |
| Analogue H | Hybrid Molecule | Fuse a thiazole (B1198619) ring to the scaffold | Enhanced activity through dual-pharmacophore | Not Available |
| Analogue I | Conformational Constraint | Introduce a linker bridging N1 and the 2-phenyl ring | Increased binding affinity and selectivity | Not Available |
These rational design approaches, guided by SAR data, are fundamental to the iterative process of transforming a promising chemical scaffold into a refined drug candidate with enhanced therapeutic properties.
Computational Chemistry and Molecular Modeling Studies of 5 Benzoyl 2 3 Cyanophenyl Benzimidazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties and reactivity of a molecule. For 5-Benzoyl-2-(3-cyanophenyl)benzimidazole, these calculations can reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential surface.
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. The specific values for this compound would be determined by DFT calculations, providing a theoretical basis for its reactivity in biological systems.
Furthermore, the molecular electrostatic potential (MEP) map illustrates the charge distribution and is invaluable for predicting sites for electrophilic and nucleophilic attack. For this compound, the electronegative oxygen atom of the benzoyl group and the nitrogen atoms of the benzimidazole (B57391) ring and cyano group are expected to be regions of negative electrostatic potential, making them potential sites for hydrogen bonding and other non-covalent interactions with biological macromolecules.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for identifying potential biological targets and understanding the molecular basis of their interaction.
For this compound, molecular docking simulations would be performed against a panel of known drug targets, such as kinases, polymerases, or receptors implicated in various diseases. The simulation would identify the most favorable binding pocket on the protein and the specific amino acid residues that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For instance, the benzimidazole core and the phenyl rings could engage in hydrophobic and pi-pi stacking interactions within a hydrophobic pocket of a protein, while the cyano and benzoyl groups could form hydrogen bonds with polar amino acid residues.
Docking algorithms calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol. A lower binding energy indicates a more stable and favorable interaction. The predicted binding affinity for this compound against various targets would help prioritize it for further experimental validation. The simulation also provides the most likely binding pose, offering a three-dimensional visualization of the ligand-protein complex.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the stability of the predicted binding pose and to explore the conformational changes that may occur upon ligand binding. An MD simulation of the this compound-protein complex would involve simulating the movements of all atoms in the system over a period of nanoseconds. Analysis of the simulation trajectory can confirm the stability of key interactions observed in docking and reveal any significant conformational rearrangements of the protein or the ligand. For example, studies on similar benzoyl-containing compounds have shown that interactions with specific residues like Phe328 can be crucial for binding activity. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Properties.researchgate.netnih.gov
The success of a drug candidate is highly dependent on its ADME properties. In silico tools can predict these properties early in the drug discovery process, helping to identify potential liabilities. nih.gov
For this compound, various computational models can predict key ADME parameters.
Lipophilicity: Often expressed as logP, this parameter affects solubility, absorption, and membrane permeability. For benzimidazole derivatives, XlogP3 values have been reported in the range of 1.01 to 2.03.
Solubility: Aqueous solubility is critical for absorption. Benzimidazole ligands are often classified as moderately soluble.
Permeability: This is often predicted by considering parameters like the topological polar surface area (TPSA). A TPSA of less than 140 Ų is generally associated with good oral bioavailability. nih.gov The predicted TPSA for related benzimidazole derivatives has been in the range of 54.56 Ų to 111.46 Ų.
Drug-likeness: Rules such as Lipinski's rule of five are used to assess the drug-like properties of a compound. These rules consider molecular weight, logP, and the number of hydrogen bond donors and acceptors. Many benzimidazole derivatives have been shown to comply with these rules, suggesting good potential for oral absorption. nih.gov
A summary of predicted ADME-relevant properties for a representative benzimidazole derivative is presented in the table below.
| Property | Predicted Value/Range | Significance |
| Molecular Weight | < 500 | Adherence to Lipinski's Rule |
| logP | 3.24 - 4.64 | Optimal Lipophilicity for Absorption |
| Hydrogen Bond Donors | 1 | Adherence to Lipinski's Rule |
| Hydrogen Bond Acceptors | 5 - 6 | Adherence to Lipinski's Rule |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Good Oral Bioavailability |
These computational predictions provide a comprehensive profile of this compound, guiding further experimental studies to validate its potential as a therapeutic agent.
Prediction of Metabolic Soft Spots and CYP450 Interactions
Hepatic microsomes are frequently used in vitro systems to study drug metabolism and identify metabolic soft spots. nih.gov The primary enzymes responsible for the metabolism of many xenobiotics, including benzimidazole-containing compounds, are the Cytochrome P450 (CYP450) superfamily. In silico methods can predict the likelihood of a molecule's interaction with various CYP450 isoforms and pinpoint the atoms most likely to undergo metabolic transformation. realmofcaring.org
For this compound, several potential sites of metabolism can be predicted based on its chemical structure. These include:
Aromatic Hydroxylation: The phenyl and benzoyl rings are susceptible to hydroxylation, a common metabolic pathway mediated by CYP450 enzymes. The exact position of hydroxylation is influenced by the electronic properties of the substituents.
N-Dealkylation/Oxidation: While the benzimidazole nitrogen in this specific compound is not alkylated, in related N-substituted benzimidazoles, this is a common metabolic route. nih.gov
Reduction of the Ketone: The benzoyl group's ketone moiety could be subject to reduction to a secondary alcohol.
Metabolism of the Nitrile Group: The cyano group can undergo hydrolysis to a carboxylic acid or be reduced.
In silico tools like MetaSite are designed to predict such metabolic hotspots. nih.govresearchgate.net These programs analyze the molecule's structure and its fit within the active sites of different CYP450 enzymes to rank potential sites of metabolism. nih.gov For instance, studies on other benzimidazole-based compounds have shown that both the benzimidazole core and its substituents are potential sites for metabolic modification. nih.gov
The table below outlines the potential metabolic soft spots of this compound and the likely enzymatic reactions.
| Potential Metabolic Soft Spot | Type of Metabolic Reaction | Potential Metabolite |
| Phenyl ring of the benzoyl group | Aromatic Hydroxylation | Hydroxylated benzoyl derivative |
| Phenyl ring of the cyanophenyl group | Aromatic Hydroxylation | Hydroxylated cyanophenyl derivative |
| Benzimidazole ring system | Aromatic Hydroxylation | Hydroxylated benzimidazole core |
| Carbonyl group of the benzoyl moiety | Reduction | Secondary alcohol derivative |
| Cyano group | Hydrolysis | Carboxylic acid derivative |
This table is predictive and based on general metabolic pathways for similar chemical structures.
Understanding the interaction with specific CYP450 isoforms is also crucial for predicting potential drug-drug interactions. realmofcaring.org Computational docking and modeling studies can simulate the binding of this compound to the active sites of major drug-metabolizing enzymes like CYP3A4, CYP2D6, and CYP2C9. Such studies, while not found specifically for this compound, are routinely performed for novel chemical entities to assess their metabolic stability and interaction potential. researchgate.netmdpi.com
De Novo Drug Design and Scaffold Hopping Approaches Based on the Benzimidazole Core
The benzimidazole scaffold is recognized as a "privileged" structure in medicinal chemistry, owing to its presence in numerous clinically approved drugs and its ability to interact with a wide range of biological targets. nih.govresearchgate.net This makes the benzimidazole core an excellent starting point for de novo drug design and scaffold hopping strategies aimed at discovering novel therapeutic agents. nih.govnih.gov
De novo drug design involves the computational generation of novel molecular structures with desired pharmacological properties. nih.gov This can be achieved through either ligand-based or structure-based approaches. nih.gov In the context of the benzimidazole core, a fragment-based de novo design could involve using the benzimidazole nucleus as a central fragment and computationally adding different substituents to its various positions to explore a vast chemical space and identify compounds with high predicted affinity for a specific target. youtube.com Modern approaches in de novo design often employ machine learning and artificial intelligence to generate novel structures that are not only predicted to be active but also synthetically feasible. youtube.com
Scaffold hopping is a computational technique used to identify structurally novel compounds that retain the biological activity of a known active molecule by mimicking its key pharmacophoric features. nih.gov This is particularly useful for generating new intellectual property, improving pharmacokinetic properties, or avoiding known toxicities associated with the original scaffold. nih.gov The benzimidazole core itself can be a result of a scaffold hop from other heterocyclic systems or can serve as the starting point for hopping to new scaffolds. rsc.orgbenthamscience.com
Several scaffold hopping strategies can be applied to the benzimidazole core:
Heterocycle Replacements: The benzimidazole ring can be replaced with other isosteric or bioisosteric five- or six-membered heterocyclic rings to explore new chemical space while maintaining key interactions with the target. nih.gov
Ring Opening or Closure: The imidazole (B134444) portion of the benzimidazole could be conceptually opened to create a more flexible acyclic structure, or new rings could be fused to the existing benzimidazole core to create more rigid and conformationally constrained analogs. nih.gov
Topology-Based Hopping: This involves identifying the key pharmacophoric points of a known benzimidazole-based ligand and then searching for novel scaffolds that can present the same pharmacophore in a similar spatial arrangement. nih.gov
The table below summarizes some of the scaffold hopping approaches that can be conceptualized starting from a benzimidazole core.
| Scaffold Hopping Strategy | Description | Potential Outcome |
| Isosteric Replacement | Replacing the benzimidazole with another 10 π-electron aromatic system like indole (B1671886) or indazole. rsc.org | Altered electronic properties and potential for new interactions. |
| Bioisosteric Replacement | Swapping the benzimidazole with non-aromatic or partially saturated bicyclic systems that maintain the key binding vectors. | Improved solubility or metabolic stability. |
| Fragment Linking | Using the benzimidazole as one fragment and linking it to other fragments known to bind to adjacent pockets of the target protein. youtube.com | Increased potency through interaction with multiple binding sites. |
| Ring System Expansion/Contraction | Fusing additional rings to the benzimidazole scaffold or altering the size of the existing rings. | Modified conformational rigidity and vector positioning of substituents. |
These computational strategies are powerful tools in modern drug discovery, enabling the rational design of novel compounds with improved properties. nih.gov The benzimidazole core, with its proven therapeutic relevance, continues to be a valuable template for such innovative design approaches. nih.govresearchgate.net
Future Research Directions and Translational Perspectives for 5 Benzoyl 2 3 Cyanophenyl Benzimidazole
Exploration of Novel Therapeutic Indications and Mechanistic Pathways
The benzimidazole (B57391) nucleus is a well-established pharmacophore with a wide array of documented biological activities, including anticancer, antiviral, and antiparasitic effects. nih.govnih.gov Future research on 5-Benzoyl-2-(3-cyanophenyl)benzimidazole should systematically explore new therapeutic areas beyond its initial screening hits. Given that various benzimidazole derivatives function as inhibitors of crucial enzymes and proteins, a broad-based screening approach is warranted. bohrium.com
Potential therapeutic avenues for exploration include:
Oncology: Many benzimidazole derivatives exhibit anticancer properties by targeting key cellular machinery. nih.gov For instance, some derivatives act as multi-target kinase inhibitors, affecting receptors like EGFR, VEGFR-2, and PDGFR, which are critical in tumor growth and angiogenesis. nih.gov Others function as PARP inhibitors or disrupt microtubule polymerization by binding to tubulin. nih.govwikipedia.org A notable benzimidazole derivative, BMT-1, has been shown to induce apoptosis in multiple myeloma cells by inhibiting H+/K+-ATPase. nih.gov Investigating the effect of this compound on these and other cancer-related pathways, such as epigenetic targets, could reveal novel anticancer applications. rsc.org
Infectious Diseases: The structural resemblance of the benzimidazole core to purine (B94841) nucleotides allows it to interfere with microbial processes. nih.gov Derivatives have shown promise as inhibitors of viral enzymes, such as reverse transcriptase in HIV-1, and as antifungal agents that disrupt microbial cell division. nih.govnih.gov Screening against a panel of viral, bacterial, and fungal pathogens could identify new anti-infective roles.
Other Indications: The diverse bioactivities of benzimidazoles extend to anti-inflammatory, antiulcer, and antihistaminic effects. nih.gov Mechanistic studies should aim to deconstruct the specific molecular interactions of this compound. This involves identifying its primary protein targets and elucidating how it modulates their function to exert a biological effect. Techniques such as thermal shift assays, affinity chromatography, and computational docking studies can pinpoint direct binding partners and provide insights into its mechanism of action. mdpi.com
Table 1: Potential Therapeutic Targets for Benzimidazole Derivatives
Target Class Specific Examples Potential Therapeutic Area Relevant Findings Kinases EGFR, VEGFR-2, PDGFR, BRAFV600E Oncology Derivatives can act as multi-target inhibitors, crucial for anti-angiogenesis and blocking tumor proliferation. [18, 31] Polymerases Poly (ADP-ribose) polymerase (PARP) Oncology Benzimidazole-carboxamide scaffolds show high potency in inhibiting PARP, a key enzyme in DNA repair. researchgate.net Structural Proteins Tubulin Oncology, Anthelmintic Benzimidazoles can bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest or parasite death. pharmexec.com Viral Enzymes Reverse Transcriptase (HIV-1) Antiviral Certain substituted benzimidazoles have demonstrated notable activity against HIV-1 replication. innovationnewsnetwork.com Ion Pumps H+/K+-ATPase Oncology, Antiulcer Inhibition can alter intracellular pH, inducing apoptosis in cancer cells.
Development of Advanced Drug Delivery Systems and Formulation Strategies
A significant hurdle in drug development is overcoming poor physicochemical properties, such as low aqueous solubility, which can limit bioavailability. nih.gov Future research must focus on innovative formulation strategies for this compound to enhance its therapeutic efficacy.
Prodrug Approach: The development of prodrugs is a well-established strategy to improve the solubility and pharmacokinetic profiles of parent compounds. nih.govacs.org For benzimidazole derivatives, this has been particularly successful. Highly water-soluble phosphate-ester prodrugs of anthelmintic benzimidazoles have been synthesized, which demonstrate high stability in aqueous solutions but are readily cleaved by enzymes like alkaline phosphatases in the body to release the active drug. acs.orgnih.gov This approach significantly improves absorption. nih.gov Similar strategies, such as attaching solubilizing moieties to a benzimidazole nitrogen, could be explored for this compound. acs.org
Nanoparticle-Based Delivery: Nanotechnology offers a powerful platform for drug delivery, and the use of nanoparticles to formulate or synthesize benzimidazole derivatives is an active area of research. bohrium.com Metal oxide nanoparticles (e.g., TiO₂, ZnO, Fe₃O₄) have been used as catalysts in the synthesis of benzimidazoles, often leading to higher yields and more environmentally friendly processes. earthlinepublishers.comnih.gov More translationally, formulating the final compound into nanoparticles can improve stability, solubility, and targeting. For instance, encapsulating a drug within polymeric nanoparticles or nanocapsules can protect it from degradation and facilitate its transport to the target site. bohrium.com
Table 2: Advanced Formulation Strategies for Benzimidazole Compounds
Strategy Description Advantages Example Application Phosphate-Ester Prodrugs A phosphate (B84403) group is attached to the parent molecule, often via a linker, which is enzymatically cleaved in vivo. Dramatically increases aqueous solubility and stability; improves absorption. [4, 9] Water-soluble prodrugs of fenbendazole (B1672488) showed comparable efficacy with better absorption than the parent drug. nih.gov N-Mannich Base Derivatives Creation of a N-Mannich base to improve solubility for administration. Can increase solubility significantly in both neutral and acidic conditions. bohrium.com A benzamide (B126) derivative targeting the FtsZ protein was formulated as a N-Mannich base, increasing solubility up to 100-fold. bohrium.com Nanocatalyst Synthesis Using nanoparticles (e.g., ZnO, TiO₂) as catalysts during the synthesis of benzimidazole derivatives. Higher yields, shorter reaction times, and recyclable catalysts. acs.org ZnO nanoparticles have been used to efficiently catalyze the cyclocondensation reaction to form benzimidazoles. acs.org
Co-crystallization Studies and High-Resolution Structural Biology of Compound-Target Complexes
A fundamental understanding of how a drug molecule interacts with its biological target is crucial for rational drug design and optimization. High-resolution structural biology provides this atomic-level detail.
Co-crystallization: This technique involves crystallizing a target protein in a complex with the drug molecule. The resulting co-crystal structure, typically determined by X-ray diffraction, reveals the precise binding mode, including the key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the interaction. researchgate.netresearchgate.net For benzimidazole derivatives, co-crystallization studies have been performed with co-formers like carboxylic acids to create new solid forms with improved properties such as thermal stability. researchgate.net Applying this to this compound and its identified protein target(s) would provide invaluable information for structure-activity relationship (SAR) studies, guiding the synthesis of more potent and selective analogs. nih.gov
High-Resolution Structural Analysis: Obtaining the three-dimensional structure of a compound-target complex allows researchers to visualize the binding pocket and the orientation of the inhibitor. nih.govresearchgate.net This information is critical for computational modeling and in-silico drug design. For example, molecular docking studies based on crystal structures can predict the binding affinity of new derivatives, helping to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process. nih.govnih.gov The benzimidazole unit is known to be nearly planar, and its interactions within a crystal structure are stabilized by factors like π-π stacking. researchgate.net Understanding these interactions in a biological context is key.
Integration with Multi-Omics Technologies for Systems-Level Biological Understanding
Modern drug discovery has moved beyond a single-target focus to embrace a more holistic, systems-level perspective. Integrating multi-omics technologies (genomics, proteomics, metabolomics) can provide a comprehensive understanding of a drug's effects on a biological system. youtube.com
This approach allows researchers to:
Identify Novel Targets: By analyzing large-scale data from patient samples or cell models, researchers can identify new or under-appreciated targets involved in a disease. youtube.com
Understand Off-Target Effects: Multi-omics can reveal unintended interactions of a drug, providing early insights into potential side effects.
Discover Biomarkers: These technologies can help identify biomarkers that predict which patients are most likely to respond to a particular drug, paving the way for personalized medicine.
Elucidate Mechanisms of Action: By observing global changes in gene expression, protein levels, and metabolite concentrations after drug treatment, a more complete picture of the drug's mechanism can be assembled. youtube.com
Collaborative Opportunities and Interdisciplinary Research Frameworks for Further Development
The path from compound discovery to a marketable drug is complex, expensive, and requires a convergence of diverse expertise. rroij.comfrontiersin.org Advancing this compound will depend heavily on fostering collaborative and interdisciplinary research.
Interdisciplinary Teams: Successful drug development requires seamless interaction between medicinal chemists, biologists, pharmacologists, toxicologists, and clinicians. rroij.comresearchgate.netacs.org Chemists synthesize and optimize compounds, while biologists and pharmacologists test their efficacy and elucidate their mechanisms. rroij.com This interdisciplinary approach diminishes disciplinary barriers and enhances the effectiveness of the research process. researchgate.net
Cross-Sector Collaboration: Partnerships between academic institutions, government research bodies, and private pharmaceutical companies are crucial. frontiersin.orginnovationnewsnetwork.com Academia often drives early-stage discovery and innovation, while industry provides the resources and infrastructure for large-scale development, clinical trials, and commercialization. acs.org Consortia and public-private partnerships can de-risk innovation and translate discoveries into solutions for unmet medical needs. frontiersin.orginnovationnewsnetwork.com Recent trends even show large-scale collaborations leveraging AI and robotics to accelerate the discovery of first-in-class drug candidates. pharmexec.com Establishing such collaborative frameworks will be essential to navigate the multifaceted challenges of developing this compound into a viable therapeutic.
Q & A
Q. What are the common synthetic routes for 5-benzoyl-2-(3-cyanophenyl)benzimidazole, and how can reaction yields be optimized?
The synthesis typically involves the condensation of substituted o-phenylenediamine derivatives with carbonyl-containing precursors. For example, Phillips–Ladenburg or Weidenhagen reactions are employed, where o-phenylenediamine reacts with formic acid (or trimethyl orthoformate) under acidic conditions to form the benzimidazole core . Optimization strategies include:
- Reaction time and temperature control : Prolonged reflux (1.5–3 hours) at 100–120°C ensures complete cyclization .
- pH adjustment : Post-reaction neutralization with NaOH to precipitate the product (target pH 8–10) .
- Purification : Use of activated charcoal for decolorization and recrystallization from aqueous ethanol improves purity .
Q. Which spectroscopic techniques are critical for structural characterization of benzimidazole derivatives?
- NMR spectroscopy : H and C NMR confirm substitution patterns, particularly distinguishing between 1H- and 2H-benzimidazole tautomers .
- Vibrational analysis : FT-IR and Raman spectroscopy, coupled with Vibrational Energy Distribution Analysis (VEDA), identify functional groups (e.g., C≡N stretching at ~2220 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways .
Q. How are preliminary pharmacological activities (e.g., anti-inflammatory) evaluated for benzimidazole derivatives?
- In vitro assays : COX-1/COX-2 inhibition via enzyme-linked immunosorbent assay (ELISA) using human recombinant enzymes .
- Cell-based models : LPS-induced TNF-α suppression in RAW 264.7 macrophages quantifies anti-inflammatory potency .
- Dose-response curves : IC₅₀ values are calculated for lead compounds (e.g., derivatives A2, A4, A8 in ).
Advanced Research Questions
Q. How can benzimidazole resistance in parasitic nematodes inform the design of novel derivatives?
Resistance mechanisms, such as β-tubulin mutations (e.g., F200Y in Nematodirus battus), reduce binding affinity for benzimidazoles . Strategies to overcome resistance include:
Q. What computational methods are used to predict the reactivity and stability of benzimidazole derivatives?
- DFT calculations : HOMO-LUMO energy gaps (e.g., ΔE = 3.5–4.2 eV) predict charge-transfer interactions and stability .
- Molecular dynamics (MD) simulations : Solvent-accessible surface area (SASA) analysis evaluates hydrophobic interactions in biological systems .
- QSRR modeling : Quantitative Structure-Retention Relationships (QSRR) with PCA and MLR correlate retention times (HPLC) with descriptors like polarizability and logP .
Q. How do benzimidazoles act as antagonists for receptors like 5-HT₆ or Hedgehog signaling pathways?
- Site-directed mutagenesis : Residues in transmembrane domains (e.g., Trp281 in 5-HT₆R) are critical for ligand binding; mutation to alanine reduces antagonist efficacy .
- Homology modeling : αβ₂-adrenoceptor templates predict binding poses, guiding the design of 2-aryl substituents for improved affinity .
- Pathway inhibition : SANT-2 inhibits Hedgehog signaling by binding Smoothened (SMO) receptors, validated via GLI1-luciferase reporter assays .
Q. What methodologies resolve contradictions in synthetic yield data for benzimidazoles?
- Reaction monitoring : In-situ FT-IR tracks intermediate formation (e.g., acylated o-phenylenediamine) to identify incomplete cyclization .
- Byproduct analysis : LC-MS identifies side products (e.g., formamide derivatives) from excess formic acid .
- Alternative routes : Rearrangement of quinoxalinones avoids traditional cyclization bottlenecks .
Q. How are supramolecular assemblies of benzimidazoles engineered for non-pharmacological applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
